molecular formula C14H13FN2O2 B3174393 N-(5-Amino-2-fluorophenyl)-2-phenoxyacetamide CAS No. 953732-43-9

N-(5-Amino-2-fluorophenyl)-2-phenoxyacetamide

Cat. No.: B3174393
CAS No.: 953732-43-9
M. Wt: 260.26 g/mol
InChI Key: RXMNCVNDFQWCHE-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2-phenoxyacetamide (CAS 953732-43-9) is a synthetic compound with a molecular formula of C14H13FN2O2 and a molecular weight of 260.26 g/mol. It belongs to the phenoxy acetamide class of compounds, which are recognized in medicinal chemistry for their significant biological potential and are frequently investigated as scaffolds for developing novel therapeutic agents . Recent scientific literature highlights that phenoxy acetamide derivatives are a focus in anticancer research. Specifically, novel compounds within this class have demonstrated potent cytotoxic and anti-proliferative activity against human liver cancer (HepG2) and breast cancer (MCF-7) cell lines in vitro . Some derivatives have shown superior efficacy compared to the reference drug 5-Fluorouracil, inducing apoptosis (programmed cell death) in cancer cells through mechanisms such as cell cycle arrest and modulation of pro- and anti-apoptotic genes . Mechanistic studies suggest that the anti-cancer activity may involve the inhibition of key proteins like PARP-1, as revealed by molecular docking analyses, indicating a potential targeted approach for these compounds . This body of evidence makes this compound a valuable chemical tool for researchers in pharmacology and medicinal chemistry. It is primarily used for in vitro screening, investigating mechanisms of cell death, and as a building block in the synthesis of more complex molecules for oncological and biological studies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c15-12-7-6-10(16)8-13(12)17-14(18)9-19-11-4-2-1-3-5-11/h1-8H,9,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMNCVNDFQWCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101254417
Record name N-(5-Amino-2-fluorophenyl)-2-phenoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953732-43-9
Record name N-(5-Amino-2-fluorophenyl)-2-phenoxyacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=953732-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Amino-2-fluorophenyl)-2-phenoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(5-Amino-2-fluorophenyl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, efficacy against various diseases, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a unique molecular structure that includes an amino group, a fluorine atom, and a phenoxyacetamide moiety. Its molecular formula is C14H12FN2O2C_{14}H_{12}FN_2O_2, with a molecular weight of approximately 256.25 g/mol. This structure is crucial for its biological activity, influencing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors:

  • Enzymatic Inhibition : The compound has been shown to inhibit certain enzymatic activities related to fungal growth, disrupting cell wall synthesis in fungi and leading to cell death.
  • Receptor Interaction : Research indicates that it may act as an agonist for serotonin receptors, potentially influencing neurotransmitter pathways and exhibiting anxiolytic effects .

Biological Activity Overview

The compound exhibits notable antimicrobial and anticancer properties. Below are summarized findings from various studies:

Anticancer Activity

Recent studies have demonstrated the compound's efficacy against several cancer cell lines:

Cell LineIC50 (μM)Reference
MCF7 (Breast Cancer)10.25 ± 2.5
MDA-MB-468 (Breast Cancer)10.2 ± 1
A549 (Lung Cancer)6.6 ± 0.6
HepG2 (Liver Cancer)6.9 ± 0.7

In vivo studies using mouse models have shown that the compound reduces tumor growth and extends survival rates without significant side effects, indicating its potential as a therapeutic agent .

Antimicrobial Activity

This compound has also been investigated for its antifungal and antibacterial properties:

  • Fungal Inhibition : The compound disrupts the synthesis of fungal cell walls, leading to effective inhibition of growth against various pathogenic fungi.
  • Bacterial Activity : Preliminary studies suggest that it may exhibit antibacterial properties, although specific bacterial strains and mechanisms are yet to be fully elucidated.

Case Studies

  • Study on Breast Cancer Cell Lines :
    A study evaluated the cytotoxic effects of this compound on MCF7 and MDA-MB-468 cell lines. The results indicated significant apoptosis induction compared to standard treatments like 5-Fluorouracil, highlighting its potential as a novel anticancer agent .
  • Fungal Resistance Study :
    In another study focusing on antifungal properties, the compound was tested against Candida species, demonstrating promising results in inhibiting fungal growth through cell wall disruption mechanisms.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The biological activity and physical properties of 2-phenoxyacetamide derivatives are highly dependent on substituents on the phenyl ring. Key structural analogues and their properties are summarized below:

Compound Name Substituents on Phenyl Ring Melting Point (°C) MAO-A IC₅₀ (μM) MAO-B IC₅₀ (μM) Selectivity Index (SI) Reference
N-(5-Amino-2-fluorophenyl)-2-phenoxyacetamide 5-amino-2-fluoro Not reported Not reported Not reported Not reported -
Compound 12 (2-(4-Methoxyphenoxy)acetamide) 4-methoxy Not reported 0.018 4.41 245 (MAO-A selective)
Compound 21 (Propynylimino-substituted) 4-propynylimino Not reported 0.018 0.07 Dual inhibitor
N-(3,4-Difluorophenyl)-2-phenoxyacetamide (Gb) 3,4-difluoro 90–91 Not reported Not reported Not reported
N-(4-Chloro-2-fluorophenyl)-2-phenoxyacetamide (Gc) 4-chloro-2-fluoro 110–111 Not reported Not reported Not reported
N-(2,5-Dihydroxyphenyl)-2-phenoxyacetamide 2,5-dihydroxy Not reported Not reported Not reported Not reported

Key Observations :

  • Electron-Donating Groups (e.g., methoxy in Compound 12) enhance MAO-A selectivity (SI = 245) due to improved hydrogen bonding with the enzyme’s active site .
  • Halogen Substituents : Fluorine and chlorine (e.g., Gb and Gc) increase compound stability, as reflected in higher melting points (110–111°C for Gc vs. 90–91°C for Gb) .
  • Amino Groups: The 5-amino group in the target compound may enhance solubility and intermolecular interactions compared to hydroxyl or halogen substituents .

Pharmacological Activity

MAO Inhibition
  • Compound 21 : A dual MAO-A/B inhibitor (IC₅₀ = 0.018 μM and 0.07 μM, respectively), suggesting broader therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(5-Amino-2-fluorophenyl)-2-phenoxyacetamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves coupling 5-amino-2-fluoroaniline with phenoxyacetyl chloride. Critical steps include:

  • Amine Activation : Use of a base (e.g., triethylamine) to deprotonate the amine group, enhancing nucleophilicity for acylation .
  • Coupling Conditions : Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) to minimize side reactions like hydrolysis of the acyl chloride .
  • Purification : Recrystallization from ethanol or chromatography for high-purity isolates (>95%) .
    • Data Table :
StepReagents/ConditionsYield Optimization Tips
AcylationPhenoxyacetyl chloride, triethylamine, 0°C → RTSlow addition of acyl chloride to avoid exothermic side reactions
WorkupDilute HCl wash, NaHCO₃ neutralizationpH control prevents emulsion formation

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use multi-spectroscopic analysis:

  • NMR : 1^1H and 13^{13}C NMR to verify aromatic protons (δ 6.5–7.5 ppm), amide NH (δ 8.1–8.3 ppm), and phenoxy group signals .
  • Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ (expected m/z: ~289) and fragmentation patterns .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of the 2-fluoro and 5-amino substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Fluorine’s Electron-Withdrawing Effect : Activates the aromatic ring for electrophilic substitution at the para position relative to the amino group. Kinetic studies using Hammett plots can quantify substituent effects .
  • Amino Group’s Directing Role : The NH₂ group (strongly activating) directs electrophiles to the ortho position, but steric hindrance from fluorine may alter regioselectivity. Computational modeling (e.g., DFT) predicts reactive sites .
    • Experimental Design : Perform nitration or bromination reactions under controlled conditions, followed by LC-MS to track regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC₅₀ values in enzyme inhibition). Adjust for variables like solvent (DMSO vs. aqueous) or cell line differences .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with systematic substitutions (e.g., replacing phenoxy with pyridyloxy) to isolate structural contributors to activity .
    • Case Study : Inconsistent antimicrobial data may arise from assay sensitivity limits. Re-test compounds at higher purity (>98%) and use positive controls (e.g., ciprofloxacin) for calibration .

Q. How can researchers design experiments to probe the compound’s potential as a kinase inhibitor?

  • Methodological Answer :

  • Kinase Profiling : Use a panel of recombinant kinases (e.g., EGFR, MAPK) in ATP-competitive binding assays with fluorescence polarization .
  • Molecular Docking : Predict binding poses using crystal structures of target kinases (PDB entries). Focus on interactions between the phenoxy group and hydrophobic pockets .
  • Cellular Validation : Measure phosphorylation levels in treated vs. untreated cells via Western blot (e.g., p-ERK for MAPK inhibition) .

Data Contradiction Analysis

Q. Conflicting reports on the stability of the amide bond under acidic conditions: How to validate hydrolysis rates?

  • Methodological Answer :

  • Kinetic Studies : Prepare buffered solutions (pH 1–5) and monitor degradation via HPLC at 25°C/37°C. Compare half-life (t₁/₂) values .
  • Isotope Labeling : Synthesize 18^{18}O-labeled amide and track 18^{18}O incorporation into hydrolysis byproducts via mass spectrometry .
    • Resolution : Contradictions may arise from varying acid strengths (HCl vs. H₂SO₄) or ionic strength effects. Standardize conditions using ICH guidelines .

Advanced Characterization Techniques

Q. What advanced techniques elucidate the compound’s solid-state behavior (e.g., polymorphism)?

  • Methodological Answer :

  • PXRD : Compare diffraction patterns of batches to identify polymorphs.
  • Thermal Analysis : DSC/TGA to detect melting points and decomposition profiles .
  • SSNMR : 19^{19}F SSNMR to study fluorine’s local environment in crystalline vs. amorphous forms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-Amino-2-fluorophenyl)-2-phenoxyacetamide
Reactant of Route 2
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N-(5-Amino-2-fluorophenyl)-2-phenoxyacetamide

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